methyl 2-{[3-(difluoromethoxy)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
methyl 2-{[3-(difluoromethoxy)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to a benzothiophene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[3-(difluoromethoxy)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving thioglycolic acid derivatives and α,β-unsaturated carbonyl compounds under basic conditions.
Introduction of the Difluoromethoxy Group: The difluoromethoxy group is introduced via a nucleophilic substitution reaction using a suitable difluoromethoxy reagent.
Coupling with the Phenyl Ring: The phenyl ring is coupled to the benzothiophene core through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of more efficient catalysts to improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
methyl 2-{[3-(difluoromethoxy)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiophene derivatives.
Scientific Research Applications
methyl 2-{[3-(difluoromethoxy)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (OLEDs) due to its electronic properties.
Biological Studies: The compound is studied for its potential antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of methyl 2-{[3-(difluoromethoxy)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. The difluoromethoxy group and the benzothiophene core play crucial roles in binding to target proteins, potentially inhibiting their function. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, are used as anti-inflammatory drugs and local anesthetics, respectively.
Benzothiophene Derivatives: Other benzothiophene derivatives are studied for their anticancer and antimicrobial properties.
Uniqueness
methyl 2-{[3-(difluoromethoxy)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic properties and enhances its potential interactions with biological targets .
Properties
Molecular Formula |
C18H17F2NO4S |
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Molecular Weight |
381.4g/mol |
IUPAC Name |
methyl 2-[[3-(difluoromethoxy)benzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C18H17F2NO4S/c1-24-17(23)14-12-7-2-3-8-13(12)26-16(14)21-15(22)10-5-4-6-11(9-10)25-18(19)20/h4-6,9,18H,2-3,7-8H2,1H3,(H,21,22) |
InChI Key |
MOVMCVJFJVWQKP-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC(=CC=C3)OC(F)F |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC(=CC=C3)OC(F)F |
Origin of Product |
United States |
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